

Application Notes and Protocols: In Vitro Reconstitution of the Griseoviridin Biosynthetic Pathway

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a group A streptogramin antibiotic with potent antibacterial activity, produced by Streptomyces griseoviridis. It is a hybrid polyketide-nonribosomal peptide, featuring a complex 23-membered macrocycle. The biosynthetic pathway of **Griseoviridin** has been a subject of significant interest, particularly for its potential in biocatalysis and the generation of novel antibiotic derivatives. This document provides detailed application notes and protocols for the in vitro reconstitution of the **Griseoviridin** biosynthetic pathway, with a focus on the well-characterized final C-S bond formation step.

Griseoviridin Biosynthetic Pathway

The biosynthesis of **Griseoviridin** is orchestrated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system encoded by the sgv gene cluster. The assembly line involves the sequential action of PKS and NRPS modules to construct the polyketide-peptide backbone, which is then cyclized and tailored to yield the final natural product. The final and critical step in the biosynthesis is the formation of a unique ene-thiol linkage, a reaction catalyzed by the cytochrome P450 enzyme, SgvP.



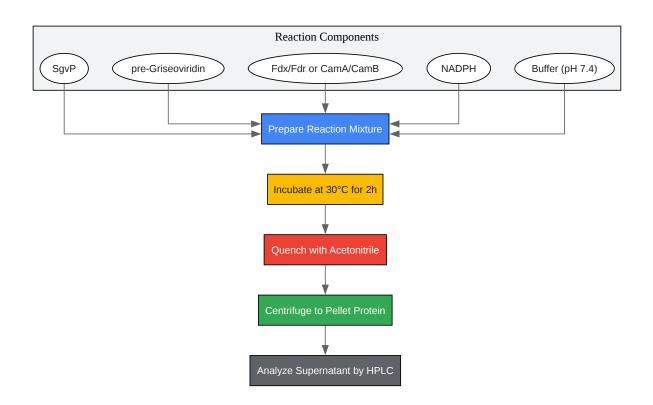
Methodological & Application

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While the complete in vitro reconstitution of the entire **Griseoviridin** biosynthetic pathway from its basic precursors has not yet been fully reported, the final C-S bond forming step has been successfully reconstituted and characterized. The proposed biosynthetic pathway leading to pre-**griseoviridin**, the substrate for SgvP, is initiated by a set of hybrid PKS-NRPS enzymes and a discrete acyltransferase (AT), SgvQ, which assemble the backbone.







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